4-Hydroxy-7-methoxyquinoline-3-carbonitrile
Description
4-Hydroxy-7-methoxyquinoline-3-carbonitrile is a quinoline derivative characterized by a hydroxy group at position 4, a methoxy group at position 7, and a nitrile moiety at position 2. Its molecular formula is C₁₁H₇N₃O₃, with an average molecular weight of 229.19 g/mol . The compound’s stability under storage conditions (sealed, dry, 2–8°C) suggests sensitivity to moisture and temperature .
Properties
IUPAC Name |
7-methoxy-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-8-2-3-9-10(4-8)13-6-7(5-12)11(9)14/h2-4,6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANBXSWAAPZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with suitable nucleophiles, followed by further functionalization to introduce the hydroxyl, methoxy, and carbonitrile groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
4-Hydroxy-7-methoxyquinoline-3-carbonitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and study reaction mechanisms. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology
The compound has garnered attention for its potential biological activities:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Antitumor Activity : Several studies have shown that it possesses cytotoxic effects against cancer cell lines, making it a candidate for further pharmacological exploration .
Medicine
This compound is being investigated as a lead compound for new pharmaceuticals. Its ability to interact with specific enzymes or receptors positions it as a potential therapeutic agent for diseases such as cancer:
- Protein Tyrosine Kinase Inhibitors : The compound is noted for its role as an intermediate in the synthesis of Protein Tyrosine Kinase inhibitors, which are crucial in cancer treatment .
Industrial Applications
In addition to its pharmaceutical potential, this compound is also explored for use in developing dyes and pigments due to its vibrant color properties.
Case Study 1: Antimicrobial Properties
A study demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains. The modifications in the quinoline structure enhanced the binding affinity to bacterial enzymes, leading to effective inhibition of growth .
Case Study 2: Antitumor Activity
Research published in PMC highlighted the selective toxicity of certain derivatives towards resistant cancer cells compared to standard treatments like doxorubicin. This selectivity suggests potential for developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or enzyme function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Quinoline-3-carbonitrile Derivatives
Quinoline-3-carbonitriles exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Structural and Physical Properties
Table 1: Substituent Profiles and Physical Properties
Key Observations:
- Polarity and Solubility: The presence of a hydroxy group (4-OH) and nitro group (6-NO₂) in 4-hydroxy-7-methoxy-6-nitroquinoline-3-carbonitrile increases polarity compared to methyl- or chloro-substituted analogs .
- Lipophilicity : Ethoxy (7-OCH₂CH₃) and phenylmethoxy (7-OCH₂C₆H₅) substituents enhance lipophilicity, favoring membrane permeability in drug design .
Biological Activity
4-Hydroxy-7-methoxyquinoline-3-carbonitrile (4-H7-MOQ) is a compound that belongs to the quinoline family, characterized by its unique structure which includes a hydroxy group at the 4-position, a methoxy group at the 7-position, and a carbonitrile group at the 3-position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C_10H_8N_2O_2
- Molecular Weight : Approximately 200.19 g/mol
Antimicrobial Properties
4-H7-MOQ has been investigated for its antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate antibacterial effects, particularly against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound's mechanism of action may involve interference with bacterial DNA synthesis or enzyme function, leading to inhibited growth of these microorganisms.
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Anticancer Activity
Research indicates that 4-H7-MOQ may possess anticancer properties. It has been tested against various cancer cell lines, showing potential in inhibiting cell proliferation. The compound's ability to modulate specific molecular targets related to cancer cell growth is under investigation, particularly regarding its interactions with protein tyrosine kinases (PTKs) which are often deregulated in cancer .
The biological activity of 4-H7-MOQ can be attributed to its interaction with specific molecular targets within cells. The hydroxy and methoxy groups enhance its binding affinity to enzymes and receptors, while the carbonitrile group may participate in forming reactive intermediates that interact with cellular components. This multifaceted mechanism allows for diverse biological effects, including antimicrobial and anticancer activities.
Case Studies and Research Findings
- Antibacterial Study : A study conducted on the antibacterial effects of 4-H7-MOQ revealed significant inhibition against various strains. The results indicated that modifications to the quinoline structure could enhance antibacterial efficacy .
- Anticancer Research : In vitro studies demonstrated that derivatives of quinoline compounds, including 4-H7-MOQ, exhibited notable cytotoxicity against cancer cell lines such as HeLa and HepG2. These findings suggest a promising avenue for developing new anticancer therapies based on quinoline derivatives .
- Molecular Docking Studies : Molecular docking experiments have been employed to predict the binding interactions between 4-H7-MOQ and its biological targets. These studies provide insights into how structural modifications could enhance therapeutic efficacy against specific diseases .
Comparison with Similar Compounds
The biological activity of 4-H7-MOQ can be compared with other quinoline derivatives:
| Compound Name | Key Features |
|---|---|
| 4-Hydroxy-6-methoxyquinoline-3-carbonitrile | Similar structure; studied for similar activities |
| 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | Contains chlorine; explored for enhanced activity |
| N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide | Investigated for different pharmacological effects |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for 4-Hydroxy-7-methoxyquinoline-3-carbonitrile, and how are intermediates stabilized during synthesis? Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. Key steps include cyclization to form the quinoline core, followed by functionalization (e.g., methoxy and hydroxy group introduction). For example:
Cyclization : Use of acid-catalyzed Friedländer synthesis or transition metal-mediated coupling to form the quinoline backbone .
Functionalization : Methoxy groups are introduced via nucleophilic substitution or alkoxylation, while hydroxy groups may result from hydrolysis of protected intermediates .
Stabilization : Temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates. Catalysts like palladium or copper are employed for regioselective substitutions .
Advanced Question: Q. How can researchers optimize reaction conditions to mitigate byproduct formation in the nitrile group introduction? Methodological Answer: Byproduct formation during nitrile incorporation (e.g., via cyanation reactions) can be minimized by:
- Catalyst Screening : Use CuCN or Pd-catalyzed cyanation for higher selectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require quenching with aqueous NH₄Cl to prevent over-cyanation .
- Real-Time Monitoring : In-situ FTIR or HPLC tracking identifies intermediate degradation, enabling adjustments to reaction time/temperature .
Characterization and Analysis
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), hydroxy (δ 5–6 ppm, exchangeable), and aromatic protons. Quinoline carbons are identified at δ 110–160 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of –CN or –OCH₃ groups) .
- IR Spectroscopy : Detect –CN (2200–2250 cm⁻¹) and –OH (3200–3500 cm⁻¹) stretches .
Advanced Question: Q. How can researchers resolve overlapping signals in NMR spectra caused by substituent proximity? Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., H-6 and H-8 in the quinoline ring) .
- Variable Temperature NMR : Suppress exchange broadening of hydroxy protons by cooling to –20°C .
- Deuteration : Exchange labile –OH protons with D₂O to simplify spectra .
Biological Activity and Mechanisms
Basic Question: Q. What in vitro assays are suitable for preliminary screening of antimicrobial activity in quinoline derivatives? Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls like ciprofloxacin .
- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects by sampling at 0, 6, 12, and 24 hours .
Advanced Question: Q. How can researchers elucidate the mechanism of action for anticancer activity in this compound derivatives? Methodological Answer:
- Target Identification : Use computational docking (AutoDock Vina) to predict binding to topoisomerase II or kinase domains .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays validate pro-apoptotic effects .
- Resistance Studies : Compare IC₅₀ values in wild-type vs. ABC transporter-overexpressing cell lines to assess efflux pump involvement .
Stability and Polymorphism
Basic Question: Q. What storage conditions are recommended to prevent degradation of this compound? Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂) at –20°C to minimize hydrolysis of the nitrile group .
- Light Sensitivity : Amber glass vials prevent photodegradation of the quinoline core .
Advanced Question: Q. How can polymorphic forms of this compound be characterized, and what impact do they have on bioavailability? Methodological Answer:
- X-Ray Diffraction (PXRD) : Identify Form I vs. Form II polymorphs based on distinct 2θ peaks (e.g., 10–30° range) .
- Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) to correlate polymorph stability with dissolution rates .
- DSC/TGA : Monitor melting points and thermal degradation to select the most stable form for formulation .
Data Interpretation and Contradictions
Basic Question: Q. How should researchers address discrepancies in reported biological activities of quinoline derivatives? Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and normalize results to internal controls (e.g., % viability vs. untreated) .
- Meta-Analysis : Compare logP and pKa values to account for solubility-driven variability in IC₅₀ .
Advanced Question: Q. What statistical approaches resolve conflicting SAR (Structure-Activity Relationship) data for methoxy-substituted quinolines? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
